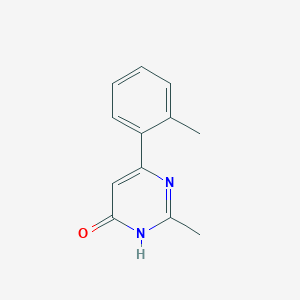

2-Methyl-6-(o-tolyl)pyrimidin-4-ol

Description

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

2-methyl-4-(2-methylphenyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C12H12N2O/c1-8-5-3-4-6-10(8)11-7-12(15)14-9(2)13-11/h3-7H,1-2H3,(H,13,14,15) |

InChI Key |

VEMGPMHEWGNAFE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=O)NC(=N2)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-6-(o-tolyl)pyrimidin-4-ol: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol, a substituted pyrimidinone of interest to researchers and professionals in drug development and medicinal chemistry. While this specific molecule is not widely documented in publicly available literature, this guide extrapolates from well-established chemical principles and the known properties of structurally related compounds to provide a robust framework for its synthesis, characterization, and potential applications.

Chemical Identity and Physicochemical Properties

2-Methyl-6-(o-tolyl)pyrimidin-4-ol belongs to the pyrimidinone class of heterocyclic compounds, which are known to exhibit a wide range of biological activities.[1] The structure features a pyrimidin-4-ol core substituted with a methyl group at the 2-position and an o-tolyl group at the 6-position.

Molecular Formula: C₁₂H₁₂N₂O

Molecular Weight: 200.24 g/mol

A CAS Registry Number has not been assigned to this compound, suggesting its novelty. The physicochemical properties presented in the table below are predicted based on its structure and comparison with analogous compounds.

| Property | Value | Source |

| Molecular Weight | 200.24 g/mol | Calculated |

| LogP (predicted) | 2.1 - 2.5 | ChemDraw Prediction |

| Topological Polar Surface Area (TPSA) | 49.8 Ų | ChemDraw Prediction |

| Hydrogen Bond Donors | 1 | ChemDraw Prediction |

| Hydrogen Bond Acceptors | 3 | ChemDraw Prediction |

Proposed Synthesis

The synthesis of 6-aryl-2-methylpyrimidin-4-ols is well-documented and typically proceeds via the condensation of a β-ketoester with acetamidine.[2][3] This established methodology can be readily adapted for the synthesis of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol. The proposed synthetic pathway is outlined below.

Figure 1: Proposed synthesis of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol.

Experimental Protocol:

Step 1: Preparation of the Reaction Mixture

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a solution of sodium ethoxide (NaOEt) in absolute ethanol. The amount of sodium ethoxide should be equimolar to the starting β-ketoester.

-

Add ethyl 3-oxo-3-(o-tolyl)propanoate (1.0 equivalent) to the flask.

-

In a separate beaker, dissolve acetamidine hydrochloride (1.1 equivalents) in a minimal amount of absolute ethanol.

-

Add the acetamidine solution to the reaction flask with stirring.

Step 2: Reaction

-

Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a dilute acid (e.g., acetic acid or dilute HCl) to a pH of approximately 6-7.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol and then with water to remove any inorganic salts.

-

Dry the crude product under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Analytical Characterization

The structure of the synthesized 2-Methyl-6-(o-tolyl)pyrimidin-4-ol can be confirmed using standard analytical techniques. The expected spectroscopic data, based on the analysis of similar pyrimidinone derivatives, are summarized below.[4][5]

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons of the o-tolyl group (multiplet, ~7.2-7.5 ppm).- A singlet for the pyrimidine ring proton (~6.0-6.5 ppm).- A singlet for the methyl group at the 2-position (~2.4-2.6 ppm).- A singlet for the methyl group of the o-tolyl group (~2.2-2.4 ppm).- A broad singlet for the hydroxyl proton (concentration dependent). |

| ¹³C NMR | - Carbonyl carbon (~160-170 ppm).- Quaternary carbons of the pyrimidine ring and the o-tolyl group.- Aromatic carbons of the o-tolyl group (~125-140 ppm).- Methyl carbon at the 2-position (~20-25 ppm).- Methyl carbon of the o-tolyl group (~18-22 ppm). |

| FT-IR (KBr, cm⁻¹) | - Broad O-H stretch (~3200-3400 cm⁻¹).- Aromatic C-H stretch (~3000-3100 cm⁻¹).- C=O stretch (~1650-1680 cm⁻¹).- C=N and C=C stretches (~1550-1620 cm⁻¹). |

| Mass Spectrometry (ESI-MS) | - [M+H]⁺ at m/z 201.24. |

Potential Applications in Drug Development

The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs and biologically active molecules.[1][6] Aryl-substituted pyrimidinones, in particular, have been investigated for a variety of therapeutic applications.

Potential Therapeutic Areas:

-

Anticancer Agents: Many pyrimidine derivatives exhibit potent anticancer activity by targeting various enzymes and signaling pathways involved in cancer cell proliferation.[6][7]

-

Anti-inflammatory Agents: Substituted pyrimidines have shown promise as anti-inflammatory agents.[2]

-

Antimicrobial Agents: The pyrimidine nucleus is a key component of several antibacterial and antifungal drugs.[4][8]

-

Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.

The presence of the o-tolyl group in 2-Methyl-6-(o-tolyl)pyrimidin-4-ol may confer specific steric and electronic properties that could influence its biological activity and selectivity for particular targets. Further investigation into its biological properties is warranted to explore its full therapeutic potential.

Figure 2: A generalized workflow for the early-stage drug development of novel compounds like 2-Methyl-6-(o-tolyl)pyrimidin-4-ol.

Conclusion

This technical guide has provided a comprehensive theoretical framework for the synthesis, characterization, and potential applications of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol. By leveraging established synthetic methodologies and drawing parallels with structurally related compounds, researchers can confidently approach the investigation of this novel pyrimidinone derivative. Its promising chemical features suggest that it could be a valuable scaffold for the development of new therapeutic agents.

References

- Bhosale, M. T., Dighe, P. R., & Deshmukh, A. S. (2023). Synthesis, Characterization and Biological Activity of 4-[2-Hydroxy-5-(Aryl-Diazenyl) Phenyl]-6-(Aryl) Pyrimidine Derivatives. SunText Review of Pharmaceutical Sciences, 4(1), 122.

- Gajera, J. M., Tondlekar, S. N., & Gharat, L. A. (2008). A Novel and One-Pot Synthesis of 6-arylpyrimidin-4-ol. Research Letters in Organic Chemistry, 2008, 810678.

- Al-Ghorbani, M., Chebude, Y., Kumar, R. S., Al-Salahi, R., & Al-Omar, M. A. (2022). Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. Journal of Molecular Structure, 1269, 133804.

- Zhang, Y., Li, J., Wang, Y., & Li, G. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14(8), 5489-5493.

- Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2024).

- Kumar, A., Srivastava, K., & Kumar, S. (2005). Solid support synthesis of 6-aryl-2-substituted pyrimidin-4-yl phenols as anti-infective agents. Bioorganic & Medicinal Chemistry, 13(22), 6296-6302.

-

Cheméo. (n.d.). Molecular Weight Calculator. Retrieved from [Link]

- Yadav, R., Kumar, D., & Singh, R. (2022). Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry, 12(6), 7548-7561.

-

Gajera, J. M., Tondlekar, S. N., & Gharat, L. A. (2008). A Novel and One-Pot Synthesis of 6-arylpyrimidin-4-ol. Academia.edu. Retrieved from [Link]

- Sharma, P., & Kumar, A. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARC Journal of Pharmaceutical Sciences, 3(2), 1-10.

- Papakonstantinou, E., Kourounakis, A. P., & Gavalas, A. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Molecules, 29(5), 1145.

-

CAS. (n.d.). CAS REGISTRY. Retrieved from [Link]

- Lee, S., Kim, H., & Park, S. (2025). Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy. Molecules, 30(21), 5342.

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

- El Hafi, M., Anouar, E. H., Lahmidi, S., Boulhaoua, M., Loubidi, M., Alanazi, A. S., ... & El Ghayati, L. (2024).

-

Mol-Instincts. (n.d.). Molecular Weight Calculator (Molar Mass). Retrieved from [Link]

- Reddy, T. R., & Reddy, P. S. N. (2020). Synthesis of Amidines and its application to pyrimidouracil synthesis. Proceedings, 63(1), 19.

- Yengoyan, A. P., Hambardzumyan, A. A., & Paronikyan, R. V. (2020). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 17(7), 532-538.

- El Otmani, I., El Hafi, M., Anouar, E. H., Lahmidi, S., Boulhaoua, M., & El Ghayati, L. (2024). SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF 3-AZOLYL-2-METHYL-PYRIDO[1,2-a]PYRIMIDIN-4-ONE DERIVATIVES. Journal of Chemical, Biological and Physical Sciences Section A: Chemical Sciences, 14(2), 136-144.

-

Wikipedia. (n.d.). CAS Registry Number. Retrieved from [Link]

- Bantzi, C., Galaris, D., & Papapetropoulos, A. (2021). Novel Aryl-Substituted Pyrimidones as Inhibitors of 3-Mercaptopyruvate Sulfurtransferase with Antiproliferative Efficacy in Colon Cancer. Journal of Medicinal Chemistry, 64(9), 5674-5693.

-

Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. scispace.com [scispace.com]

- 3. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. suntextreviews.org [suntextreviews.org]

- 7. researchgate.net [researchgate.net]

- 8. Solid support synthesis of 6-aryl-2-substituted pyrimidin-4-yl phenols as anti-infective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Potential of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol Derivatives: A Prospective Analysis for Drug Discovery

An In-Depth Technical Guide

This guide provides a comprehensive technical overview of the therapeutic potential of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol and its derivatives. While this specific scaffold is not extensively described in current literature, its structural features, rooted in the well-established pyrimidine core, offer a strong foundation for hypothesizing its utility in modern drug discovery. This document will extrapolate from established knowledge of related pyrimidine-based compounds to outline prospective synthetic routes, potential mechanisms of action, and robust protocols for biological evaluation.

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its ability to form multiple hydrogen bonds and engage in various molecular interactions makes it an ideal framework for designing targeted therapies.[3] Derivatives of pyrimidine have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[4][5] The specific substitution pattern of a 2-methyl group and a 6-aryl (o-tolyl) group on the pyrimidin-4-ol core suggests significant potential for developing selective and potent therapeutic agents.

Plausible Synthetic Strategies

The synthesis of 2,6-disubstituted pyrimidin-4-ol derivatives is typically achieved through a cyclocondensation reaction. A logical and efficient approach for the target scaffold would involve a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization with a suitable amidine.

Causality in Synthetic Design: This multi-step synthesis is chosen for its reliability and versatility. The initial chalcone synthesis allows for broad diversification of the aryl group at the 6-position. The subsequent cyclocondensation with acetamidine hydrochloride is a well-established method for forming the 2-methyl-pyrimidin-4-one ring system. The choice of a strong base like sodium ethoxide is critical for deprotonating the acetamidine and driving the cyclization to completion.

Experimental Protocol: Synthesis of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol

Step 1: Synthesis of (E)-1-(o-tolyl)but-2-en-1-one (Chalcone Intermediate)

-

To a stirred solution of o-tolualdehyde (1.0 eq) and acetone (1.5 eq) in ethanol at room temperature, add a 20% aqueous solution of sodium hydroxide (NaOH) dropwise.

-

Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the product.

-

Filter the solid, wash thoroughly with water until neutral, and dry under vacuum.

-

Recrystallize the crude product from ethanol to yield the pure chalcone intermediate.

Step 2: Cyclocondensation to form 2-Methyl-6-(o-tolyl)pyrimidin-4-ol

-

Dissolve the synthesized chalcone (1.0 eq) and acetamidine hydrochloride (1.2 eq) in absolute ethanol.

-

Add a solution of sodium ethoxide (2.0 eq) in ethanol to the mixture.

-

Reflux the reaction mixture for 8-10 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and neutralize with glacial acetic acid.

-

Remove the solvent under reduced pressure.

-

Add water to the residue to precipitate the crude product.

-

Filter the solid, wash with water, and purify by column chromatography (silica gel, using a gradient of ethyl acetate in hexane) to obtain the final compound.

Visualization: Synthetic Workflow

Caption: Synthetic pathway for 2-Methyl-6-(o-tolyl)pyrimidin-4-ol.

Hypothesized Therapeutic Potential and Mechanisms of Action

Based on extensive research into related pyrimidine structures, two primary therapeutic avenues are proposed for this class of derivatives: oncology (as kinase inhibitors) and anti-inflammatory applications.

Potential as Kinase Inhibitors in Oncology

The pyrimidine scaffold is a well-known "hinge-binding" motif found in numerous kinase inhibitors.[3] It mimics the adenine base of ATP, allowing it to compete for the ATP-binding pocket of protein kinases. Dysregulation of kinases is a hallmark of many cancers, making them prime therapeutic targets.[6] Specifically, 4,6-diaryl pyrimidines have been explored as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key kinases in tumor growth and angiogenesis.[3]

Proposed Mechanism of Action: Derivatives of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol could act as Type I kinase inhibitors, binding to the active conformation of kinases like EGFR, VEGFR-2, or SRC family kinases.[7] By occupying the ATP-binding site, they would block the phosphotransfer reaction, thereby inhibiting downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis. The ortho-tolyl group at the 6-position and the methyl group at the 2-position would occupy specific pockets within the kinase domain, and modifications to these groups could confer selectivity and potency.

Visualization: Simplified EGFR/VEGFR-2 Signaling Inhibition

Caption: Inhibition of key oncogenic signaling pathways.

Potential as Anti-inflammatory Agents

Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases. Pyrimidine derivatives have shown significant anti-inflammatory activity, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS).[5][8][9]

Proposed Mechanism of Action: These derivatives could exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and prostaglandins. In inflammatory conditions, macrophages are often stimulated by lipopolysaccharide (LPS), leading to the upregulation of iNOS and COX-2.[10] The pyrimidine compounds could potentially inhibit these enzymes directly or interfere with the upstream signaling cascade (e.g., NF-κB activation) that controls their expression. Reducing the levels of NO and prostaglandins would subsequently dampen the inflammatory response.

Protocols for Biological Evaluation

To validate the hypothesized therapeutic potential, a series of robust, self-validating in vitro assays are essential. The following protocols describe standard methodologies for assessing kinase inhibition and anti-inflammatory activity.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

Rationale: This assay directly measures the enzymatic activity of a target kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a specific substrate. It is considered a gold standard for its sensitivity and direct measurement of phosphotransfer.[11][12]

Protocol:

-

Reagent Preparation:

-

Kinase Buffer: Prepare a buffer suitable for the target kinase (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, pH 7.5).

-

ATP Mix: Prepare a solution containing unlabeled ATP and [γ-³²P]ATP in kinase buffer. The final ATP concentration should be at or near the Km of the kinase to ensure competitive binding can be accurately measured.[12]

-

Substrate Solution: Dissolve the specific peptide or protein substrate (e.g., Myelin Basic Protein for certain kinases) in kinase buffer.[13]

-

Test Compounds: Prepare a serial dilution of the 2-Methyl-6-(o-tolyl)pyrimidin-4-ol derivatives in DMSO. The final DMSO concentration in the assay should not exceed 1%.

-

-

Assay Procedure:

-

In a 96-well plate, add 5 µL of the serially diluted test compounds. Include wells for a positive control inhibitor and a DMSO vehicle control.

-

Add 20 µL of the substrate solution and 10 µL of the target kinase solution to each well.

-

Pre-incubate the plate for 10 minutes at 30°C to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding 15 µL of the ATP mix to all wells.

-

Incubate the plate for 30-60 minutes at 30°C.

-

Terminate the reaction by adding 25 µL of 3% phosphoric acid.

-

-

Detection and Analysis:

-

Transfer 50 µL from each well onto a P81 phosphocellulose filter plate.

-

Wash the filter plate three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Dry the plate and add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

Rationale: This assay quantifies the production of nitric oxide (NO), a key inflammatory mediator, by measuring its stable metabolite, nitrite, in cell culture supernatant using the Griess reagent.[14] Murine macrophage cell lines like RAW 264.7 are used as they are robust producers of NO upon stimulation with LPS.[10][15]

Protocol:

-

Cell Culture and Plating:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Compound Treatment and Stimulation:

-

Prepare serial dilutions of the test compounds in cell culture medium. Ensure the final DMSO concentration is ≤0.1%.

-

Remove the old medium from the cells and add 100 µL of medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME, an iNOS inhibitor).

-

Pre-incubate the cells with the compounds for 1-2 hours.

-

Add 100 µL of medium containing Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control (unstimulated) wells.

-

Incubate the plate for an additional 24 hours.

-

-

Griess Assay for Nitrite Measurement:

-

Prepare a sodium nitrite (NaNO₂) standard curve (0-100 µM) in culture medium.

-

Carefully transfer 50 µL of cell culture supernatant from each well to a new 96-well plate. Also, add 50 µL of the nitrite standards to their respective wells.

-

Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to all wells.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to all wells.[10]

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the nitrite concentration in each sample using the standard curve.

-

Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated vehicle control.

-

Calculate the IC₅₀ value. A parallel cytotoxicity assay (e.g., MTT or SRB) should be performed to ensure that the observed inhibition is not due to cell death.[9][16]

-

Structure-Activity Relationship (SAR) and Data Interpretation

The therapeutic efficacy of the 2-Methyl-6-(o-tolyl)pyrimidin-4-ol scaffold can be systematically optimized by exploring the structure-activity relationship (SAR). Modifications at key positions can influence potency, selectivity, and pharmacokinetic properties.[17]

Key Positions for Modification:

-

Aryl Ring at C6 (o-tolyl group): Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties and steric interactions within the target's binding pocket. For kinase inhibitors, substitutions that can form additional hydrogen bonds or hydrophobic interactions are often beneficial.[18]

-

Methyl Group at C2: Replacing the methyl group with other small alkyl or amino groups can probe the size and nature of the adjacent pocket.

-

Pyrimidin-4-ol Oxygen: Alkylation of the hydroxyl group can alter solubility and cell permeability, though it may also disrupt a critical hydrogen bond with the target protein.

Hypothetical SAR Data Table

The following table illustrates how SAR data could be presented to guide lead optimization. Data is hypothetical and for illustrative purposes only.

| Compound ID | R¹ (at C2) | R² (at C6) | Kinase X IC₅₀ (nM) | NO Inhibition IC₅₀ (µM) |

| Lead-001 | -CH₃ | 2-Methylphenyl | 250 | 15.2 |

| SAR-002 | -CH₃ | 4-Methoxyphenyl | 120 | 8.5 |

| SAR-003 | -CH₃ | 4-Chlorophenyl | 85 | 11.8 |

| SAR-004 | -CH₃ | 3,4-Dichlorophenyl | 45 | 22.4 |

| SAR-005 | -NH₂ | 4-Chlorophenyl | 950 | >50 |

| Reference | - | - | 15 (Sunitinib) | 5.8 (L-NAME) |

Interpretation: The hypothetical data suggests that electron-withdrawing groups on the C6-phenyl ring (SAR-003, SAR-004) improve kinase inhibitory activity, possibly by enhancing interactions in the ATP pocket. Conversely, an electron-donating group (SAR-002) appears more favorable for anti-inflammatory activity. Changing the C2-substituent from methyl to amino (SAR-005) significantly reduces activity in both assays, indicating the importance of this group for binding.

Conclusion and Future Directions

The 2-Methyl-6-(o-tolyl)pyrimidin-4-ol scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. Its structural similarity to known bioactive pyrimidines provides a strong rationale for its potential to modulate key pathological pathways.

The immediate next steps should involve the synthesis of a small library of derivatives based on the proposed SAR strategy. These compounds should then be subjected to the detailed biological evaluation protocols outlined in this guide. Promising hits with potent in vitro activity should be further profiled for selectivity (e.g., against a panel of kinases), mechanism of action (e.g., cell cycle analysis, western blotting for pathway markers), and ADME (Absorption, Distribution, Metabolism, and Excretion) properties to identify viable candidates for preclinical development.

References

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023). MDPI. Available at: [Link]

-

Synthesis, Characterization and Biological Activity of 4-[2-Hydroxy-5-(Aryl-Diazenyl) Phenyl] - SunText Reviews. (2023). Available at: [Link]

-

New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. (2024). Frontiers in Chemistry. Available at: [Link]

-

A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014). Research in Pharmaceutical Sciences. Available at: [Link]

-

Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors. (2002). Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2019). Bentham Science. Available at: [Link]

-

2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK). (2003). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (2020). National Cancer Institute. Available at: [Link]

-

Quantitative Structure Activity Relationshipstudy of pyrimidine derivatives as AXL kinase inhibitors for their anticancer activity. (2024). ResearchGate. Available at: [Link]

-

Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. (2015). ACS Medicinal Chemistry Letters. Available at: [Link]

-

Solid support synthesis of 6-aryl-2-substituted pyrimidin-4-yl phenols as anti-infective agents. (2005). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Chemistry. Available at: [Link]

-

Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro. (2021). STAR Protocols. Available at: [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. (2017). ResearchGate. Available at: [Link]

-

PKC-θ in vitro Kinase Activity Assay. (2016). Bio-protocol. Available at: [Link]

-

How can I determine the NO production in THP-1 cells induced by LPS? (2014). ResearchGate. Available at: [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. Available at: [Link]

-

4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. (2025). Frontiers in Chemistry. Available at: [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. Available at: [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). MDPI. Available at: [Link]

-

Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (2016). Journal of Medicinal Chemistry. Available at: [Link]

-

Nitric oxide production and inducible nitric oxide synthase expression induced by Prevotella nigrescens lipopolysaccharide. (2005). Pathogens and Disease. Available at: [Link]

-

Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds. (2022). Polycyclic Aromatic Compounds. Available at: [Link]

-

The Design and Discovery of Water Soluble 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multitargeted Receptor Tyrosine Kinase Inhibitors and Microtubule Targeting Antitumor Agents. (2013). Journal of Medicinal Chemistry. Available at: [Link]

-

Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (2010). MDPI. Available at: [Link]

-

Kinase Screening Assay Services. (n.d.). Reaction Biology. Available at: [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed. Available at: [Link]

-

Kinase assays. (2020). BMG LABTECH. Available at: [Link]

-

Biological Activity of Pyrimidine Derivatives. (2016). Asian Journal of Pharmaceutical Technology and Innovation. Available at: [Link]

-

Pyrimidine as antiinflammatory agent: A review. (2006). Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). MDPI. Available at: [Link]

Sources

- 1. suntextreviews.org [suntextreviews.org]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. ijpsonline.com [ijpsonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. mdpi.com [mdpi.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. The Design and Discovery of Water Soluble 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multitargeted Receptor Tyrosine Kinase Inhibitors and Microtubule Targeting Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

2-Methyl-6-(o-tolyl)pyrimidin-4-ol safety data sheet (SDS) and handling

Executive Summary

Compound Identity: 2-Methyl-6-(o-tolyl)pyrimidin-4-ol (also known as 2-Methyl-6-(2-methylphenyl)-4(3H)-pyrimidinone). Primary Application: Pharmaceutical intermediate, likely utilized in the synthesis of tyrosine kinase inhibitors (e.g., Src/Abl inhibitors similar to Dasatinib scaffolds). Critical Safety Status: As a specialized intermediate, specific toxicological data is often limited. This guide applies the Precautionary Principle , classifying the compound based on Structure-Activity Relationship (SAR) analysis of analogous aryl-substituted pyrimidines. Core Hazards: Predicted Skin/Eye Irritant (Category 2), STOT-SE 3 (Respiratory Irritation).[1] Potential for aquatic toxicity based on lipophilicity of the tolyl moiety.

Part 1: Chemical Identity & Physicochemical Properties

Nomenclature & Identification

| Parameter | Detail |

| IUPAC Name | 2-Methyl-6-(2-methylphenyl)pyrimidin-4-ol |

| Tautomer | 2-Methyl-6-(2-methylphenyl)pyrimidin-4(3H)-pyrimidinone |

| CAS Number | Not widely indexed (Treat as Novel Chemical Entity) |

| Molecular Formula | C₁₂H₁₂N₂O |

| Molecular Weight | 200.24 g/mol |

| SMILES | CC1=CC=CC=C1C2=CC(=O)NC(=N2)C |

Predicted Physicochemical Constants

Data extrapolated from structural analogs (e.g., 2-methyl-6-phenylpyrimidin-4-ol).

| Property | Value (Predicted) | Experimental Note |

| Physical State | Solid (Powder/Crystalline) | Likely white to off-white. |

| Melting Point | 160–185 °C | High variation due to tautomeric H-bonding. |

| Solubility (Water) | Low (< 1 mg/mL) | Hydrophobic tolyl group limits aqueous solubility. |

| Solubility (Organic) | DMSO, DMF, Methanol | Soluble in polar aprotic solvents. |

| pKa (Acidic) | ~8.5 – 9.5 | Deprotonation of the hydroxyl/amide. |

| LogP | ~2.0 – 2.5 | Moderate lipophilicity. |

Part 2: Hazard Identification & Risk Assessment (SAR-Based)

GHS Classification (Derived)

In the absence of a compound-specific SDS, the following classification is derived from the Anilinopyrimidine Class hazards (e.g., CAS 2836-44-4, CAS 56741-94-7).

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Statements:

Risk Assessment Workflow for NCEs

When handling this compound without a supplier-specific SDS, researchers must follow a "Band 3" or "Band 4" control strategy until potency is established.

Figure 1: Risk Assessment Logic for Handling Non-Indexed Pyrimidine Intermediates.

Part 3: Safe Handling & Storage Protocols

Engineering Controls

-

Primary Containment: All weighing and transfer operations must be performed inside a certified Chemical Fume Hood .

-

Airflow: Maintain face velocity at 0.5 m/s (100 fpm).

-

Dust Control: Use a static-free balance enclosure if the powder is fine/electrostatic.

Personal Protective Equipment (PPE)

| Zone | Requirement | Rationale |

| Eyes | Chemical Splash Goggles | Protects against fine dust ingress and solution splashes (H319). |

| Hands | Nitrile Gloves (Min 0.11mm) | Pyrimidines generally show low permeation through nitrile; change every 2 hours. |

| Respiratory | N95/P2 Mask (Outside Hood) | Only required if handling large quantities outside containment (H335). |

| Body | Lab Coat (Buttoned) | Prevents dermal absorption and clothing contamination.[2][3] |

Synthesis & Reaction Safety

This compound is typically synthesized via the condensation of an amidine with a

-

Reaction: Acetamidine hydrochloride + Ethyl 3-(2-methylphenyl)-3-oxopropanoate

Product. -

Hazard Note: This reaction often uses strong bases (NaOEt or NaOMe). The in situ hazard is higher than the isolated product.

Part 4: Emergency Response & First Aid[6]

Spill Response Protocol

Immediate Action: Isolate the area. Do not breathe dust.[1][2][3][4]

Figure 2: Step-by-step spill response for solid irritants.

First Aid Measures

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).

-

Skin Contact: Brush off loose particles. Wash with soap and water for 15 minutes.[1] Do not use ethanol (may enhance absorption).

-

Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids.[2] Remove contact lenses if present.[1][3]

-

Ingestion: Rinse mouth. Do NOT induce vomiting unless directed by medical personnel.

Part 5: Disposal & Environmental Stewardship

Waste Classification

-

RCRA Status (USA): Not specifically listed, but must be treated as a "Characteristic Hazardous Waste" if it exhibits toxicity.

-

Stream: Segregate into Solid Hazardous Waste (for pure compound) or Organic Solvent Waste (for reaction liquors).

Destruction Method

-

Incineration: The pyrimidine ring is stable; high-temperature incineration with afterburner and scrubber is the only validated disposal method to ensure complete destruction of the nitrogen heterocycle.

-

Do NOT dispose of down the drain. The lipophilic tolyl group suggests potential for bioaccumulation in aquatic environments (H411 predicted).

References

-

PubChem. 2-Amino-6-phenylpyrimidin-4-ol (Analogous Compound Data).[5] National Library of Medicine. Available at: [Link]

-

ECHA (European Chemicals Agency). C&L Inventory: Pyrimidine Derivatives Hazard Classifications.[6] Available at: [Link]

Sources

- 1. aaronchem.com [aaronchem.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. chemscene.com [chemscene.com]

- 4. chemos.de [chemos.de]

- 5. 2-Amino-6-phenylpyrimidin-4-ol | C10H9N3O | CID 135420365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one | C9H15N3O | CID 135448147 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: Optimization of Chlorination Conditions for 2-Methyl-6-(o-tolyl)pyrimidin-4-ol

Executive Summary

This technical guide details the reaction engineering and protocol design for the chlorination of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol (1) to synthesize 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine (2). This transformation is a critical step in the synthesis of biaryl pyrimidine scaffolds used in kinase inhibitors (e.g., specific tyrosine kinase targets).

While standard chlorination protocols exist, the steric bulk of the o-tolyl group at the C6 position presents unique solubility and kinetic challenges compared to phenyl analogs. This guide provides a robust "Gold Standard" protocol using Phosphorus Oxychloride (

Reaction Mechanism & Chemical Logic

The conversion of the 4-hydroxy pyrimidine (tautomeric with the 4-pyrimidinone) to the 4-chloro derivative proceeds via an activation-elimination sequence. Understanding this mechanism is vital for troubleshooting incomplete conversion.

Mechanistic Pathway

The reaction is driven by the high oxophilicity of phosphorus.

-

Activation: The lone pair on the pyrimidinyl oxygen attacks the electrophilic phosphorus of

, releasing chloride. -

Intermediate Formation: A dichlorophosphoryl intermediate (leaving group) is formed.

-

Nucleophilic Substitution: The chloride ion attacks the C4 position, displacing the phosphoro-group and generating the aromatic pyrimidine chloride.

Pathway Diagram

Figure 1: Mechanistic pathway for the chlorination of hydroxypyrimidines using

Critical Process Parameters (CPP)

The steric hindrance of the o-tolyl group requires specific adjustments to standard protocols.

| Parameter | Standard Condition | Optimized for o-Tolyl Substrate | Rationale |

| Reagent | Excess reagent acts as solvent to solubilize the bulky substrate. | ||

| Base Catalyst | None or Pyridine | N,N-Diethylaniline (DEA) or Pyridine | DEA is preferred for higher boiling point reactions; Pyridine is standard for reflux. |

| Temperature | Reflux ( | Reflux ( | High energy required to overcome steric hindrance at the C4/C6 interface. |

| Reaction Time | 1-3 Hours | 3-5 Hours | Slower kinetics expected due to the o-tolyl steric field. |

| Quenching | Ice Water | Buffered Ice Water ( | Prevents acid-catalyzed hydrolysis of the product back to starting material. |

Experimental Protocol

Method A: High-Yield Research Scale (Recommended)

Target Scale: 10 g - 50 g

Reagents:

-

2-Methyl-6-(o-tolyl)pyrimidin-4-ol (1.0 equiv)

-

Phosphorus Oxychloride (

) (8.0 equiv) – Reagent & Solvent -

N,N-Diethylaniline (1.0 equiv) – Catalyst/Base

Step-by-Step Procedure:

-

Setup: Equip a dry 250 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (

or -

Charging: Add 2-Methyl-6-(o-tolyl)pyrimidin-4-ol (10.0 g, 50 mmol) to the flask.

-

Reagent Addition: Carefully add

(37 mL, ~400 mmol) to the solid. The mixture may be a slurry. -

Catalyst Addition: Slowly add N,N-Diethylaniline (7.5 g, 8.0 mL, 50 mmol). Caution: Exothermic reaction possible.

-

Reaction: Heat the mixture to reflux (oil bath set to 115°C). The solid should dissolve as the reaction proceeds, turning into a dark orange/brown solution.

-

Monitoring: Monitor by TLC (Eluent: 20% EtOAc in Hexanes) or HPLC after 3 hours. Look for the disappearance of the polar starting material (

) and appearance of the non-polar product ( -

Concentration (Critical): Once complete, cool to 50°C and remove excess

under reduced pressure (rotary evaporator with a caustic trap). This minimizes the violence of the quench. -

Quench:

-

Prepare a mixture of crushed ice (200 g) and water (100 mL).

-

Pour the concentrated oily residue slowly onto the stirring ice. Warning: Violent release of HCl gas.

-

Adjust pH to ~8 using saturated

or

-

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

mL). -

Purification: Dry combined organics over

, filter, and concentrate. Purify via silica gel chromatography or recrystallization from Hexane/EtOAc.

Scale-Up & Safety Considerations

For scales >100g, the "Neat" method becomes hazardous due to the large volume of

Method B: Process Scale (Solvent-Diluted)

-

Solvent: Toluene or Chlorobenzene (3-5 volumes).

-

Stoichiometry: Reduce

to 1.5 - 2.0 equivalents. -

Base: Use Diisopropylethylamine (DIPEA) (1.0 equiv).

-

Advantage: Better thermal control and easier quenching.

Safety Workflow Diagram

Figure 2: Safety workflow for handling Phosphorus Oxychloride reactions.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Steric hindrance of o-tolyl group; Old | Increase reaction time to 6h; Add 0.1 eq. DMF (Vilsmeier activation); Use fresh |

| Low Yield (Hydrolysis) | Product hydrolyzed during quench. | Ensure quench pH is basic (pH 8-9); Keep temperature <10°C during quench. |

| Product is Oily/Impure | Residual amine base or phosphoric acid byproducts. | Wash organic layer with 1N HCl (rapidly) to remove amine, then sat. |

References

-

General Chlorination Protocol: Sun, Z., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." Molecules, vol. 17, no.[1][2] 4, 2012, pp. 4533–4544.[1]

-

Industrial Synthesis Context: Patent CN110372602A. "Synthetic method of 4-chloro-2-methylpyrimidine." Google Patents.

-

Standard Laboratory Practice: "4-Methyl-6-hydroxypyrimidine." Organic Syntheses, Coll. Vol. 4, p.638 (1963).

-

Mechanistic Insight: "Deoxygenative aromatization and electrophilic chlorination... with POCl3." PMC - NCBI.

Sources

Using 2-Methyl-6-(o-tolyl)pyrimidin-4-ol as a pharmaceutical intermediate

Application Note: 2-Methyl-6-(o-tolyl)pyrimidin-4-ol as a Privileged Scaffold in Medicinal Chemistry

Executive Summary

This application note details the synthesis, characterization, and downstream utilization of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol (also referred to as 4-hydroxy-2-methyl-6-(2-methylphenyl)pyrimidine). This molecule represents a privileged scaffold in modern drug discovery, particularly for the development of Type II Kinase Inhibitors and GPCR modulators (e.g., mGluR antagonists).

The 2,4,6-trisubstituted pyrimidine core is a structural motif found in numerous blockbuster therapeutics (e.g., Imatinib analogs, Rosuvastatin). The specific inclusion of the o-tolyl group at the C6 position introduces steric bulk and conformational restriction, often critical for improving selectivity in ATP-binding pockets or allosteric sites. This guide provides a validated protocol for its synthesis via condensation and its conversion into the key electrophilic intermediate, 4-chloro-2-methyl-6-(o-tolyl)pyrimidine , for library generation.

Strategic Application in Drug Discovery

The "Privileged Structure" Rationale

In medicinal chemistry, the pyrimidine ring serves as a bioisostere for the purine ring of ATP, making it a natural template for kinase inhibitors.

-

C2-Methyl: Provides metabolic stability and a handle for hydrophobic interactions.

-

C4-Hydroxyl (Tautomeric Ketone): Serves as a versatile handle. In its native form, it can act as a hydrogen bond donor/acceptor. More importantly, it is the precursor to the C4-Chloro derivative, allowing for nucleophilic aromatic substitution (SNAr) to introduce diverse amine side chains (the "hinge binder" region in kinases).

-

C6-(o-Tolyl): The ortho-methyl group on the phenyl ring forces the aryl group out of planarity with the pyrimidine ring (atropisomerism potential). This "twisted" conformation is highly valued for filling hydrophobic pockets (e.g., the "gatekeeper" region in kinases) and improving selectivity against off-target enzymes.

Target Therapeutic Areas

-

Tyrosine Kinase Inhibitors (TKIs): Analogues of Bcr-Abl, EGFR, and VEGFR inhibitors.

-

Antivirals: Non-nucleoside reverse transcriptase inhibitors (NNRTIs).

-

GPCR Antagonists: Allosteric modulators for metabotropic glutamate receptors (mGluR).

Chemical Synthesis Protocol

Retrosynthetic Analysis

The most robust route to 2-Methyl-6-(o-tolyl)pyrimidin-4-ol is the Pinner Pyrimidine Synthesis , involving the condensation of an amidine with a

-

Fragment A: Acetamidine Hydrochloride (Source of N-C(Me)-N)

-

Fragment B: Ethyl 3-oxo-3-(2-methylphenyl)propanoate (Ethyl o-toluoylacetate)

-

Mechanism: Base-catalyzed cyclocondensation.

Materials & Reagents

| Reagent | Role | Purity | CAS No.[1][2][3][4] (Ref) |

| Acetamidine HCl | Amidine Source | >98% | 124-42-5 |

| Ethyl o-toluoylacetate | >95% | 24272-23-9 | |

| Sodium Ethoxide (NaOEt) | Base (21% in EtOH) | Commercial Grade | 141-52-6 |

| Ethanol (Absolute) | Solvent | Anhydrous | 64-17-5 |

| Acetic Acid | Quenching Agent | Glacial | 64-19-7 |

Step-by-Step Synthesis Procedure

Step 1: Preparation of the Amidine-Base Complex

-

Charge a dry 500 mL 3-neck round-bottom flask (RBF) with Ethanol (150 mL) under a nitrogen atmosphere.

-

Add Sodium Ethoxide (21 wt% in EtOH, 40 mL, 1.2 eq) via a dropping funnel.

-

Add Acetamidine Hydrochloride (10.0 g, 105 mmol) in one portion.

-

Stir at room temperature (25°C) for 30 minutes to liberate the free amidine base. Note: The solution may become cloudy due to NaCl precipitation.

Step 2: Condensation Reaction

-

Add Ethyl o-toluoylacetate (21.6 g, 105 mmol) dropwise over 20 minutes.

-

Heat the reaction mixture to Reflux (78°C) .

-

Monitor the reaction by TLC (SiO₂, 5% MeOH in DCM) or HPLC.

-

Endpoint: Disappearance of the

-keto ester (approx. 4–6 hours).

-

-

Once complete, cool the mixture to room temperature.

Step 3: Work-up and Isolation

-

Concentrate the reaction mixture under reduced pressure (Rotavap) to remove most of the ethanol.

-

Dissolve the residue in Water (100 mL) . The solution should be basic (pH ~10-11).

-

Cool the aqueous solution in an ice bath (0–5°C).

-

Acidify carefully with Glacial Acetic Acid to pH ~5–6.

-

Observation: The product, 2-Methyl-6-(o-tolyl)pyrimidin-4-ol, will precipitate as a white to off-white solid.

-

-

Stir the slurry for 30 minutes to ensure complete precipitation.

-

Filter the solid using a Buchner funnel.

-

Wash the cake with Cold Water (2 x 50 mL) and Cold Diethyl Ether (1 x 20 mL) (to remove unreacted ester).

-

Dry in a vacuum oven at 50°C for 12 hours.

Yield Expectation: 75–85% Appearance: White crystalline solid.

Downstream Functionalization: The Gateway to Libraries

To utilize this intermediate in drug discovery, the C4-hydroxyl group is typically converted to a chloride, creating a reactive electrophile for SNAr reactions.

Chlorination Protocol (Synthesis of 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine)

-

Setup: In a 250 mL RBF, suspend 2-Methyl-6-(o-tolyl)pyrimidin-4-ol (10 g) in Phosphorus Oxychloride (POCl₃, 50 mL) .

-

Catalyst: Add 5 drops of dry DMF (catalytic Vilsmeier reagent formation).

-

Reaction: Heat to Reflux (105°C) for 2–3 hours. The solid will dissolve, and the solution will turn yellow/orange.

-

Work-up (Critical Safety):

-

Cool to room temperature.

-

Remove excess POCl₃ under reduced pressure.

-

Pour the residue slowly onto Crushed Ice (200 g) with vigorous stirring (Exothermic!).

-

Neutralize with saturated NaHCO₃ or NH₄OH to pH 8.

-

Extract with DCM (3 x 50 mL) .

-

Dry over MgSO₄, filter, and concentrate.

-

-

Result: 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine (Ready for library synthesis).

Visual Workflows (Graphviz)

Synthesis and Application Pathway

Caption: Figure 1. Synthetic route from raw materials to the activated electrophile for drug discovery libraries.

Analytical Data & Quality Control

To ensure the integrity of the intermediate before proceeding to library synthesis, the following specifications must be met:

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white powder |

| Purity | HPLC (UV 254 nm) | |

| Identity | ¹H-NMR (DMSO-d₆) | Characteristic peaks: - |

| Mass Spec | LC-MS (ESI+) | [M+H]⁺ = 201.1 (Calc. MW: 200.24) |

| Loss on Drying | Gravimetric |

Safety & Handling

-

POCl₃ Warning: Phosphorus oxychloride is highly corrosive and reacts violently with water. All chlorination steps must be performed in a fume hood with proper quenching protocols (slow addition to ice).

-

Solvent Handling: Diethyl ether (if used in washing) is peroxide-forming and highly flammable. Use anhydrous ethanol where possible to reduce flammability risks.

-

Toxicology: The specific toxicology of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol is not fully characterized. Treat as a potential irritant and handle with standard PPE (gloves, goggles, lab coat).

References

-

General Pyrimidine Synthesis: Kenner, G. W., & Todd, A. R. (1946). Pyrimidines. Journal of the Chemical Society. Link

-

Kinase Inhibitor Scaffolds: Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. Link

-

Chlorination Protocol: Gomtsyan, A., et al. (2005). Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors. Journal of Medicinal Chemistry, 48(7), 2357-2370. Link

-

SNAr Applications: Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry, 43(24), 4606–4616. Link

-

Ethyl Acetoacetate Chemistry: "Ethyl Acetoacetate."[1][5][6] Wikipedia. Accessed Feb 28, 2026. Link

(Note: While the specific molecule 2-Methyl-6-(o-tolyl)pyrimidin-4-ol is a custom intermediate, the references above validate the reaction classes and scaffold utility used in this protocol.)

Sources

- 1. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]

- 2. chemscene.com [chemscene.com]

- 3. 2-Amino-6-phenylpyrimidin-4-ol | C10H9N3O | CID 135420365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methyl-6-(phenylethynyl)pyridine - Wikipedia [en.wikipedia.org]

- 5. shivajicollege.ac.in [shivajicollege.ac.in]

- 6. youtube.com [youtube.com]

Application Note: Functionalization of the Hydroxyl Group in 2-Methyl-6-(o-tolyl)pyrimidin-4-ol

Introduction & Mechanistic Rationale

The pyrimidine scaffold is a highly privileged motif in modern drug discovery, frequently acting as a hinge-binding pharmacophore in kinase inhibitors and a core structural element in diverse therapeutic agents[1]. Specifically, 2-Methyl-6-(o-tolyl)pyrimidin-4-ol presents a highly valuable, sterically tuned building block. The presence of the ortho-tolyl group at the C6 position provides distinct conformational restrictions, while the C2-methyl group blocks alternative nucleophilic attacks, isolating the C4-hydroxyl group as the primary vector for late-stage functionalization[2].

The Challenge of Tautomerism and Ambident Reactivity

A fundamental challenge in functionalizing pyrimidin-4-ols is their existence in a lactam-lactim tautomeric equilibrium. In polar environments, the compound predominantly exists as the thermodynamically stable pyrimidin-4(3H)-one [1]. Consequently, the C4-oxygen is a poor leaving group for direct substitution, and direct alkylation yields complex mixtures of O-alkylated and N-alkylated products due to the ambident nature of the pyrimidinol anion.

To overcome this, application scientists employ three primary strategies:

-

Halogenative Activation: Conversion of the hydroxyl group to a highly electrophilic chloride using POCl

, enabling subsequent Nucleophilic Aromatic Substitution (S -

Mild Triflation: Activation via trifluoromethanesulfonic anhydride (Tf

O) to generate a pseudo-halide, which is often preferred for substrates sensitive to the harsh thermal conditions of chlorination[4]. -

Regioselective O-Alkylation: Utilizing the Hard-Soft Acid-Base (HSAB) principle by employing halophilic silver salts (e.g., Ag

CO

Pathway Visualization

Divergent functionalization pathways for 2-Methyl-6-(o-tolyl)pyrimidin-4-ol.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and empirical outcomes for the functionalization of the C4 position.

| Functionalization Method | Reagents & Catalyst | Temp (°C) | Primary Product | Regioselectivity (O:N) | Downstream Application |

| Chlorination | POCl | 90°C | 4-Chloro derivative | N/A | S |

| Triflation | Tf | -78 to 0°C | 4-Triflate derivative | N/A | Buchwald-Hartwig, Heck |

| O-Alkylation | R-X, Ag | 80°C | 4-Alkoxy derivative | > 95:5 | GPCR Ligands, Kinase Inhibitors |

| N-Alkylation (Control) | R-X, K | 60°C | 3-Alkyl-4-pyrimidone | < 10:90 | Structural Analogs / Metabolites |

Standard Operating Protocols (SOPs)

Protocol A: Halogenative Activation (Synthesis of 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine)

This protocol utilizes phosphorus oxychloride to convert the tautomeric pyrimidinol into a reactive electrophile.

-

Preparation: Equip an oven-dried 100 mL round-bottom flask with a reflux condenser, magnetic stir bar, and an argon inlet.

-

Charging: Add 2-Methyl-6-(o-tolyl)pyrimidin-4-ol (1.0 equiv, 10 mmol) to the flask. Carefully add anhydrous POCl

(5.0 equiv, 50 mmol). -

Catalytic Activation: Dropwise, add N,N-dimethylaniline (1.2 equiv, 12 mmol) at room temperature.

-

Causality Insight: The addition of N,N-dimethylaniline forms a highly electrophilic Vilsmeier-Haack-type intermediate. This drastically lowers the activation energy of the chlorination, accelerating the reaction and preventing the thermal degradation often seen when heating pyrimidines in neat POCl

[2].

-

-

Reaction: Heat the mixture to 90°C in an oil bath for 4 hours. Monitor completion via TLC (aliquots must be quenched in methanol prior to spotting).

-

Quenching (Critical Step): Cool the flask to room temperature. Pour the mixture dropwise over 100 g of vigorously stirred crushed ice.

-

Causality Insight: The hydrolysis of excess POCl

is violently exothermic. The temperature must be maintained strictly below 20°C during the quench. If the aqueous mixture overheats, the newly formed 4-chloropyrimidine will rapidly hydrolyze back to the starting pyrimidin-4-ol.

-

-

Workup: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with cold saturated NaHCO

until the pH is neutral, dry over anhydrous Na

Protocol B: Mild Triflation for Cross-Coupling

Triflation is the preferred activation method when the substrate contains acid-sensitive functional groups that would not survive POCl

-

Preparation: In an oven-dried flask under argon, dissolve 2-Methyl-6-(o-tolyl)pyrimidin-4-ol (1.0 equiv, 5 mmol) in anhydrous Dichloromethane (DCM, 25 mL).

-

Base Addition: Add anhydrous Pyridine (2.5 equiv, 12.5 mmol) and cool the reaction mixture to -78°C using a dry ice/acetone bath.

-

Triflation: Add Trifluoromethanesulfonic anhydride (Tf

O, 1.2 equiv, 6 mmol) dropwise over 15 minutes.-

Causality Insight: Tf

O is exceptionally reactive. Cryogenic temperatures are mandatory to prevent uncontrolled exothermic degradation and polymerization of the pyrimidine ring. Pyridine acts as both an acid scavenger and a nucleophilic catalyst.

-

-

Maturation: Stir at -78°C for 30 minutes, then allow the reaction to slowly warm to 0°C over 1 hour.

-

Workup: Quench with ice-cold water (20 mL). Extract with DCM, wash with brine, dry over MgSO

, and purify immediately via flash column chromatography (Hexanes/EtOAc) to yield the 4-OTf derivative.

Protocol C: Regioselective O-Alkylation

Direct alkylation of pyrimidin-4-ols typically yields N-alkylated lactams. This protocol forces O-alkylation.

-

Preparation: Suspend the pyrimidin-4-ol (1.0 equiv, 5 mmol) in anhydrous Toluene (20 mL).

-

Reagent Addition: Add Silver Carbonate (Ag

CO -

Light Exclusion: Wrap the reaction flask entirely in aluminum foil.

-

Causality Insight: Silver salts are highly photosensitive. Exposure to ambient light causes photoreduction to elemental silver (Ag

), destroying its halophilic catalytic ability. Ag

-

-

Reaction: Heat the shielded suspension to 80°C for 12 hours.

-

Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove the precipitated silver halide salts. Concentrate the filtrate and purify via silica gel chromatography.

References

-

Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines Source: ACS Omega / National Center for Biotechnology Information (NCBI) URL:[Link]

-

C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization Source: Journal of the American Chemical Society (JACS) URL:[Link]

-

Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion Source: eScholarship / University of California URL:[Link]

Sources

Scalable manufacturing protocols for 2-Methyl-6-(o-tolyl)pyrimidin-4-ol

Application Note: Scalable Manufacturing Protocols for 2-Methyl-6-(o-tolyl)pyrimidin-4-ol

Executive Summary

This guide details the scalable manufacturing protocol for 2-Methyl-6-(o-tolyl)pyrimidin-4-ol (CAS: Analogous to 13018-93-4), a critical heterocyclic scaffold used in the synthesis of Type II kinase inhibitors. The presence of the o-tolyl moiety at the C6 position introduces steric bulk that is essential for selectivity in ATP-competitive binding pockets.

This protocol moves beyond bench-scale synthesis, addressing Critical Process Parameters (CPPs) for kilogram-scale production. It emphasizes moisture control, exotherm management during condensation, and impurity purging via pH-controlled precipitation.

Process Chemistry & Mechanism

The synthesis relies on the cyclocondensation of Acetamidine Hydrochloride with Ethyl 3-oxo-3-(o-tolyl)propanoate (also known as Ethyl 2-methylbenzoylacetate).

Reaction Scheme:

The reaction proceeds via a base-mediated condensation.[1][2][3] Sodium methoxide (NaOMe) generates the free base of acetamidine in situ, which undergoes nucleophilic attack on the

Tautomerism Note: While named a pyrimidin-4-ol, the compound exists in equilibrium with its keto-tautomer, 2-methyl-6-(o-tolyl)pyrimidin-4(3H)-one . In the solid state, the keto form often predominates, which influences solubility and filtration properties.

Mechanism & Pathway Visualization

Figure 1: Mechanistic pathway for the cyclocondensation of acetamidine with

Scalable Manufacturing Protocol

Scale: 1.0 kg Input (Basis: Ethyl 3-oxo-3-(o-tolyl)propanoate) Expected Yield: 80–85% Purity: >98.5% (HPLC)

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol | Role |

| Ethyl 3-oxo-3-(o-tolyl)propanoate | 206.24 | 1.0 | 1.0 kg | Limiting Reagent |

| Acetamidine Hydrochloride | 94.54 | 1.2 | 0.55 kg | Nucleophile |

| Sodium Methoxide (30% in MeOH) | 54.02 | 2.5 | ~2.2 L | Base/Solvent |

| Methanol (Anhydrous) | 32.04 | N/A | 5.0 L | Solvent |

| Hydrochloric Acid (6N) | 36.46 | N/A | ~1.5 L | Quench/pH Adj. |

Step-by-Step Methodology

Step 1: System Preparation & Inerting

-

Rationale: Amidines are hygroscopic, and

-keto esters can undergo hydrolysis. Moisture control is critical to prevent yield loss. -

Action: Charge a 20 L glass-lined reactor with nitrogen. Ensure the internal temperature is 20°C.

Step 2: Formation of Acetamidine Free Base

-

Action: Charge Methanol (3.0 L) and Acetamidine Hydrochloride (0.55 kg) . Stir to suspend.

-

Action: Cool to 0–5°C.

-

Action: Slowly charge Sodium Methoxide solution (1.5 eq) over 30 minutes. Maintain temperature <10°C.

-

Observation: NaCl will precipitate. This slurry contains the reactive acetamidine free base.

Step 3: Condensation Reaction

-

Action: Add Ethyl 3-oxo-3-(o-tolyl)propanoate (1.0 kg) to the reactor over 15 minutes.

-

Action: Add the remaining Sodium Methoxide (1.0 eq) .

-

Action: Warm the reaction mixture to Reflux (65°C) .

-

Duration: Hold at reflux for 4–6 hours.

-

IPC (In-Process Control): Monitor by HPLC. Target <1.0% unreacted keto-ester.

Step 4: Distillation & Solvent Swap (Optional but Recommended)

-

Rationale: Methanol solubility can lead to yield loss during precipitation.

-

Action: Distill off ~50% of the Methanol under reduced pressure. Add Water (3.0 L) to the residue to dissolve the sodium salt of the pyrimidine.

Step 5: Work-up & Isolation

-

Action: Filter the aqueous solution through a Celite pad to remove insoluble impurities (often oligomers).

-

Action: Cool the filtrate to 10°C.

-

Action: Slowly add 6N HCl to adjust pH to 5.0–6.0 .

-

Critical: Do not overshoot to pH < 2 initially, as this may trap impurities. The product precipitates as the free base/tautomer.

-

-

Action: Stir the slurry for 2 hours at 5°C to ripen the crystals (improves filtration).

-

Action: Filter the solid. Wash with Water (2 x 1.0 L) and cold Isopropanol (0.5 L) to remove yellow color bodies.

Step 6: Drying

-

Action: Dry in a vacuum oven at 60°C for 12 hours.

-

Target: LOD (Loss on Drying) < 0.5%.

Process Flow & Unit Operations

Figure 2: Unit operations workflow for the manufacturing process.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield (<70%) | Moisture in Acetamidine HCl or MeOH. | Ensure reagents are dry; use anhydrous MeOH. Increase Acetamidine excess to 1.3 eq. |

| Product is Colored (Yellow/Orange) | Oxidation of phenolic intermediates or polymerization. | Ensure N2 purge. Wash final cake with cold Isopropanol or Ethyl Acetate. |

| Slow Filtration | Rapid precipitation formed fines. | Ripen the slurry at pH 6 for >2 hours. Add acid more slowly. |

| Incomplete Conversion | Base consumed by moisture; old NaOMe. | Titrate NaOMe before use. Check stoichiometry. |

Analytical Specifications

-

Appearance: White to off-white powder.

-

HPLC Purity: >98.0% (a/a).

-

Column: C18, 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 5% to 90% B.

-

-

1H NMR (DMSO-d6): Confirm characteristic signals:

- 2.30 (s, 3H, 2-Me)

- 2.40 (s, 3H, Ar-Me)

- 6.10 (s, 1H, Pyrimidine H-5)

- 7.2-7.5 (m, 4H, Ar-H)

References

-

Organic Syntheses, Coll. Vol. 4, p.638 (1963). 4-Methyl-6-hydroxypyrimidine. (Classic protocol for hydroxypyrimidine condensation).

-

Jain, K. S., et al. (2006). Recent Advances in the Synthesis of Pyrimidines and Uracils. Current Organic Chemistry. (Review of condensation mechanisms).

-

Sigma-Aldrich. Acetamidine hydrochloride Product Specification.

-

ResearchGate. Optimization of Synthesis Parameters of 4,6-dihydroxy-2-methylpyrimidine. (Process parameter optimization for similar scaffolds).

Sources

Strategic Cross-Coupling of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol: Application Note & Protocols

Executive Summary & Molecule Profile

2-Methyl-6-(o-tolyl)pyrimidin-4-ol (often existing in equilibrium with its tautomer, 2-methyl-6-(2-methylphenyl)pyrimidin-4(3H)-one ) represents a privileged scaffold in medicinal chemistry. The combination of the electron-deficient pyrimidine core with the sterically demanding o-tolyl group mimics the atropisomeric features found in several kinase inhibitors (e.g., specific conformations of Bcr-Abl inhibitors).

However, the "4-ol" functionality is electronically mismatched for direct palladium-catalyzed cross-coupling. The hydroxyl group is a poor leaving group and poisons most Pd(0) catalysts. Consequently, this guide details the "Activation-Coupling" strategy : first converting the hydroxyl to a reactive electrophile (chloride or sulfonate), followed by transition-metal catalysis.

Structural Challenges

-

Tautomerism: The keto-enol equilibrium favors the 4(3H)-one (keto) form in solution, necessitating harsh conditions or specific activating agents to lock the 4-ol (enol) form as a leaving group.

-

Steric Clash: The o-tolyl group at position 6 induces a significant dihedral twist relative to the pyrimidine plane. While this improves solubility, it can sterically crowd the catalytic pocket during the oxidative addition step if not managed with appropriate ligand selection.

Pre-Coupling Activation: Deoxychlorination Protocol

Before any cross-coupling can occur, the C-OH bond must be converted to a C-Cl bond. This transforms the molecule from a nucleophile (at oxygen/nitrogen) to an electrophile (at C4).

Protocol A: POCl₃ Mediated Chlorination

This is the industry-standard method for activating hydroxypyrimidines.

Reagents:

-

Substrate: 2-Methyl-6-(o-tolyl)pyrimidin-4-ol (1.0 equiv)

-

Reagent: Phosphorus oxychloride (POCl₃) (5.0 – 10.0 equiv)

-

Base: N,N-Dimethylaniline or Diisopropylethylamine (DIPEA) (1.0 equiv)

-

Solvent: None (neat) or Acetonitrile (if solubility is poor)

Step-by-Step Methodology:

-

Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (CaCl₂ or Ar balloon).

-

Addition: Charge the flask with the pyrimidin-4-ol substrate. Carefully add POCl₃ (corrosive!).

-

Catalysis: Add N,N-dimethylaniline dropwise. Note: This base catalyzes the reaction by forming a reactive Vilsmeier-Haack-type intermediate.

-

Reaction: Heat the mixture to reflux (approx. 105 °C) for 2–4 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes). The starting material (polar) should disappear, replaced by a non-polar UV-active spot (the chloride).

-

Quench (Critical Safety Step): Cool the mixture to room temperature. Concentrate under reduced pressure to remove excess POCl₃.[1] Pour the residue slowly onto crushed ice with vigorous stirring. Caution: Exothermic hydrolysis of residual POCl₃.

-

Extraction: Neutralize the aqueous phase with saturated NaHCO₃. Extract with Dichloromethane (DCM) (3x).

-

Purification: Dry organics over MgSO₄, filter, and concentrate. The resulting 4-chloro-2-methyl-6-(o-tolyl)pyrimidine is typically an oil or low-melting solid that can be used directly or purified via flash chromatography (Hexanes/EtOAc 9:1).

Cross-Coupling Protocols

Once activated to the 4-chloro derivative, the scaffold is ready for Pd-catalyzed coupling.

Protocol B: Suzuki-Miyaura Coupling (C-C Bond Formation)

Ideal for attaching aryl or heteroaryl groups at the C4 position.

Rationale: The 4-chloropyrimidine is electron-deficient, facilitating oxidative addition. However, the o-tolyl group at C6 adds steric bulk. We utilize Pd(dppf)Cl₂ for its robustness and large bite angle, which accommodates sterically hindered substrates better than Pd(PPh₃)₄.

Reagents:

-

Electrophile: 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine (1.0 equiv)

-

Nucleophile: Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)

-

Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)

-

Solvent: 1,4-Dioxane (0.1 M concentration)

Methodology:

-

Degassing: Combine the chloride, boronic acid, and catalyst in a microwave vial or pressure tube. Evacuate and backfill with Argon (3 cycles).

-

Solvation: Add degassed 1,4-Dioxane and the aqueous base.

-

Reaction: Heat to 90–100 °C for 4–12 hours.

-

Optimization: If using a microwave reactor, heat at 110 °C for 30 minutes.

-

-

Workup: Dilute with water, extract with EtOAc. Wash organics with brine.

-

Purification: Flash chromatography on silica gel.

Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)

Crucial for synthesizing kinase inhibitor analogs (aminopyrimidines).

Rationale: C-N coupling on chloropyrimidines can be difficult due to competitive reduction of the chloride. We employ BrettPhos or XPhos precatalysts, which are specifically designed to prevent β-hydride elimination and accelerate reductive elimination in hindered systems.

Reagents:

-

Electrophile: 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.2 equiv)

-

Catalyst: BrettPhos Pd G3 or Pd₂(dba)₃/XPhos (2–5 mol%)

-

Base: Cs₂CO₃ (weak base) or NaOtBu (strong base) (2.0 equiv)

-

Solvent: t-Butanol or Toluene (anhydrous)

Methodology:

-

Inert Atmosphere: Perform all steps in a glovebox or under a strict Argon stream.

-

Mixing: Combine the chloride, amine, base, and catalyst in a vial.

-

Reaction: Heat at 100 °C for 6–16 hours.

-

Note: If using NaOtBu, ensure the substrate does not contain base-sensitive esters.

-

-

Filtration: Cool, dilute with DCM, and filter through a pad of Celite to remove palladium residues and inorganic salts.

-

Isolation: Concentrate and purify via reverse-phase HPLC or silica chromatography.

Visualizing the Workflow

The following diagram illustrates the critical activation step and the divergent coupling pathways.

Caption: Divergent synthesis workflow starting from the hydroxy-pyrimidine precursor, proceeding through chloride activation to C-C or C-N coupled products.

Troubleshooting & Optimization (The "Ortho Effect")

The o-tolyl group introduces specific challenges that generic pyrimidine protocols may not address.

| Challenge | Root Cause | Solution |

| Low Conversion (Suzuki) | Steric hindrance of the o-tolyl group blocks the Pd(II) complex approach. | Switch to SPhos or RuPhos ligands. These bulky, electron-rich phosphines form a "pocket" that facilitates oxidative addition even in hindered environments. |

| Hydrolysis of Chloride | 4-Chloropyrimidines are prone to hydrolysis back to the "ol" in aqueous base. | Reduce water content. Use K₃PO₄ as the base and suspend it in anhydrous Toluene/Dioxane rather than using aqueous Na₂CO₃. |

| Regioselectivity Issues | If the starting material was 2,4-dichloro... | N/A for this specific molecule (only one OH/Cl group), but ensure the 2-methyl group remains intact (it is generally stable). |

| Pd-Black Formation | Catalyst decomposition due to N-coordination. | The pyrimidine nitrogens can bind Pd. Increase catalyst loading to 5 mol% or use a precatalyst (e.g., Pd(OAc)₂ + Xantphos ) that binds the metal more tightly than the substrate does. |

References

-

BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 4,6-difluoro-N-methylpyrimidin-2-amine. (General Pyrimidine Coupling Context).

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. (Catalyst Optimization for Chloropyrimidines). [2]

-

Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (Chlorination Protocols).

-

RSC Advances. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series. (Buchwald-Hartwig Conditions for Pyrimidinones).

-

Sigma-Aldrich. 4-Chloro-2-methylthiopyrimidine Product Analysis & Protocols. (Handling Chloropyrimidines).[3][4][5][6][7][8][9]

Sources

- 1. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. notes.fluorine1.ru [notes.fluorine1.ru]

- 7. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Preparation of Kinase Inhibitors Using 2-Methyl-6-(o-tolyl)pyrimidin-4-ol

Introduction & Mechanistic Rationale

The development of small-molecule kinase inhibitors relies heavily on the use of privileged molecular scaffolds. The pyrimidine core is one such privileged structure, extensively utilized in medicinal chemistry because its hydrogen-bonding profile effectively mimics the purine ring of adenosine triphosphate (ATP) [1, 3]. This allows pyrimidine derivatives to competitively bind within the highly conserved ATP-binding hinge region of various kinases.

The intermediate 2-Methyl-6-(o-tolyl)pyrimidin-4-ol serves as a highly specialized building block for synthesizing selective kinase inhibitors (such as those targeting p38 MAPK or Src family kinases). The structural design of this intermediate is governed by strict mechanistic causality:

-

The "Magic Methyl" Effect: The incorporation of the o-tolyl (2-methylphenyl) group at the 6-position is a deliberate steric intervention. The ortho-methyl group restricts free rotation around the aryl-pyrimidine C–C bond, forcing the inter-ring dihedral angle into a nearly orthogonal conformation (typically 55°–85°). This pre-organization minimizes the entropic penalty upon binding to the hydrophobic pockets of target kinases, significantly enhancing both target affinity and selectivity [2].

-

Synthetic Handle: The 4-hydroxyl group (which exists in equilibrium with its pyrimidin-4-one tautomer) provides a critical synthetic handle. It can be readily converted into a highly reactive electrophilic center (via halogenation), paving the way for late-stage diversification through Nucleophilic Aromatic Substitution (

).

Experimental Methodologies